tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It is primarily used in laboratory research and has various applications in chemistry and biology.
Preparation Methods
The synthesis of tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate involves several steps. One common method includes the reaction of octahydropyrano[3,4-c]pyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
tert-Butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research involving this compound includes the development of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate can be compared with similar compounds such as tert-butyl N-{octahydrocyclopenta[c]pyrrol-4-yl}carbamate and tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate . These compounds share similar structural features but differ in their specific ring systems and substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl N-(2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-3a-yl)carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-12-7-13-6-9(12)4-5-16-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
PGZYESLDSMCWSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CNCC1CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.